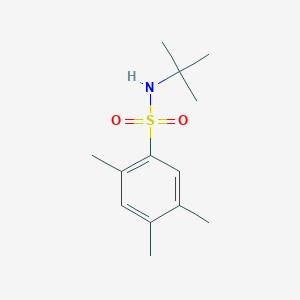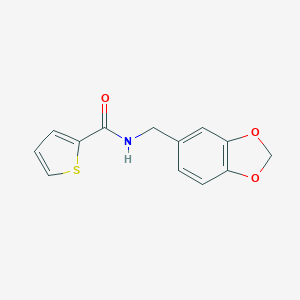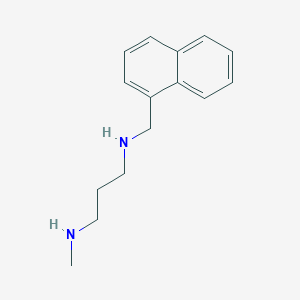
N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as TBS, is a sulfonamide compound that has been widely used in scientific research. TBS is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It is a versatile reagent that has been used in a variety of applications, including as a protecting group for amines and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of TBS is not well understood, but it is believed to act as a Lewis acid catalyst in organic reactions. It is also thought to stabilize intermediates in reactions by forming hydrogen bonds with nearby functional groups.
Biochemical and Physiological Effects:
TBS has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic. It has been shown to be metabolized in rats, with the primary metabolite being tert-butylamine.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of TBS is its versatility as a protecting group for amines. It is also relatively easy to synthesize and purify. However, TBS can be difficult to remove from products, and it may require harsh conditions such as strong acids or bases. It is also not compatible with certain functional groups, such as aldehydes and ketones.
Zukünftige Richtungen
Future research on TBS could focus on developing new applications for the compound, such as in the synthesis of new drugs or materials. Additionally, further studies could be conducted on the mechanism of action of TBS, as well as its potential toxicity and environmental impact.
Conclusion:
In conclusion, N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide is a versatile reagent that has been widely used in scientific research. It has a variety of applications, including as a protecting group for amines and as a catalyst in organic reactions. While its mechanism of action and physiological effects are not well understood, TBS has been shown to be relatively non-toxic and easy to synthesize. Further research on TBS could lead to new applications and a better understanding of its properties.
Synthesemethoden
The synthesis of TBS can be achieved through a variety of methods, including the reaction of tert-butylamine with p-toluenesulfonyl chloride, or the reaction of tert-butylamine with p-toluenesulfonyl isocyanate. The latter method is preferred due to its higher yield and lower toxicity. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
TBS has been widely used in scientific research as a protecting group for amines. It is commonly used in peptide synthesis to protect the amine group of amino acids, allowing for selective reactions at other functional groups. TBS has also been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation of arenes.
Eigenschaften
Produktname |
N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C13H21NO2S |
Molekulargewicht |
255.38 g/mol |
IUPAC-Name |
N-tert-butyl-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-9-7-11(3)12(8-10(9)2)17(15,16)14-13(4,5)6/h7-8,14H,1-6H3 |
InChI-Schlüssel |
MKTFWLDLGLOZEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)

![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)

![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)

